An In-depth Technical Guide to the Chemical Properties of Hexyl Methanesulfonate
An In-depth Technical Guide to the Chemical Properties of Hexyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl methanesulfonate (B1217627) (HMS) is an organic chemical compound belonging to the class of alkyl sulfonates. It is the ester of hexanol and methanesulfonic acid. As an alkylating agent, hexyl methanesulfonate holds significance in the fields of organic synthesis and toxicology, particularly in the context of drug development where it can be present as a genotoxic impurity. This technical guide provides a comprehensive overview of the chemical and physical properties of hexyl methanesulfonate, its synthesis and reactivity, and its biological effects, with a focus on its mechanism of action as a DNA alkylating agent. Detailed experimental protocols and data are presented to aid researchers in their understanding and handling of this compound.
Chemical and Physical Properties
Hexyl methanesulfonate is a colorless to pale yellow oil at room temperature. Its key chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of Hexyl Methanesulfonate
| Property | Value | Reference |
| Chemical Name | Hexyl methanesulfonate | --INVALID-LINK-- |
| Synonyms | n-Hexyl mesylate, Methanesulfonic acid hexyl ester | --INVALID-LINK-- |
| CAS Number | 16156-50-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₆O₃S | --INVALID-LINK-- |
| Molecular Weight | 180.27 g/mol | --INVALID-LINK-- |
| SMILES | CCCCCCOS(=O)(=O)C | --INVALID-LINK-- |
| InChI | InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | --INVALID-LINK-- |
Table 2: Physical Properties of Hexyl Methanesulfonate
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oil | --INVALID-LINK-- |
| Boiling Point | 90 °C at 2 mmHg | --INVALID-LINK-- |
| Density | 1.06 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.4320-1.4360 | --INVALID-LINK-- |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol. | --INVALID-LINK-- |
Synthesis and Reactivity
Synthesis
Hexyl methanesulfonate is typically synthesized by the esterification of 1-hexanol (B41254) with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
Materials:
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1-Hexanol
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Methanesulfonyl chloride
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Triethylamine
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Dichloromethane (anhydrous)
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1 M Hydrochloric acid solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Ethyl acetate
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Petroleum ether
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-hexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
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After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude hexyl methanesulfonate by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Reactivity
The primary reactivity of hexyl methanesulfonate stems from the good leaving group ability of the mesylate anion (CH₃SO₃⁻). This makes it an effective alkylating agent, capable of transferring the hexyl group to various nucleophiles.
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data for Hexyl Methanesulfonate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | t | 2H | -O-CH₂ -CH₂- |
| ~3.0 | s | 3H | CH₃-S- |
| ~1.7 | p | 2H | -O-CH₂-CH₂ -CH₂- |
| ~1.3 | m | 6H | -(CH₂)₃-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Note: This is a predicted spectrum and actual chemical shifts may vary.
Table 4: Expected Characteristic IR Absorption Bands for Hexyl Methanesulfonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| 1360-1340 | Strong | S=O stretch (asymmetric) |
| 1180-1160 | Strong | S=O stretch (symmetric) |
| 1000-960 | Strong | S-O-C stretch |
Biological Activity and Mechanism of Action
Genotoxicity and DNA Alkylation
Alkyl methanesulfonates are a well-known class of genotoxic compounds. Their toxicity stems from their ability to act as alkylating agents, transferring their alkyl group to nucleophilic sites on DNA bases. The primary target for alkylation is the N7 position of guanine. This DNA damage, if not repaired, can lead to mutations during DNA replication and, consequently, may have carcinogenic effects.
DNA Damage Response (DDR) Pathway
The introduction of alkyl adducts on DNA triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway aims to repair the damage or, if the damage is too extensive, induce programmed cell death (apoptosis) to prevent the propagation of mutations. Key proteins involved in the DDR include ATM, ATR, CHK1, CHK2, and p53.
